2,4-Diphenyl-1,3,5-triazine

OLED Electron Transport Molecular Orbital Energy

2,4-Diphenyl-1,3,5-triazine is a foundational electron-accepting building block for advanced OLED materials. Its unique 2,4-disubstitution pattern provides a distinct LUMO energy level and electron mobility profile compared to the symmetrical 2,4,6-trisubstituted analog, critically impacting device EQE and lifetime. The free 6-position enables precise donor-acceptor architectural design for TADF emitters (ΔEST ≈ 0.02 eV) and bipolar hosts achieving >20% EQE. With a high synthetic yield (96%) and proven capacity to facilitate efficient reverse intersystem crossing, it is a cost-effective and performance-critical choice for iterative materials optimization. High purity (≥95%) is essential for reproducible device performance.

Molecular Formula C15H11N3
Molecular Weight 233.27 g/mol
CAS No. 1898-74-4
Cat. No. B8718044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diphenyl-1,3,5-triazine
CAS1898-74-4
Molecular FormulaC15H11N3
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC=N2)C3=CC=CC=C3
InChIInChI=1S/C15H11N3/c1-3-7-12(8-4-1)14-16-11-17-15(18-14)13-9-5-2-6-10-13/h1-11H
InChIKeyOTJZMNIBLUCUJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diphenyl-1,3,5-triazine (CAS 1898-74-4): Procurement-Grade Electron Acceptor for OLED and Advanced Materials Research


2,4-Diphenyl-1,3,5-triazine (CAS 1898-74-4), a heterocyclic aromatic compound with a 1,3,5-triazine core substituted at the 2- and 4-positions with phenyl groups, serves as a foundational electron-accepting building block in materials science and organic electronics [1]. Its molecular formula is C15H11N3 and its molecular weight is 233.27 g/mol . The compound is primarily utilized as a potent electron-accepting moiety in the design of bipolar host materials and thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [2]. Its electron-deficient nature, derived from the triazine ring, makes it a crucial component for achieving balanced charge transport and high efficiency in optoelectronic devices [3].

Why Generic Substitution of 2,4-Diphenyl-1,3,5-triazine Fails: The Critical Role of Substitution Pattern in Device Performance


The electronic and optical properties of triazine-based electron acceptors are exquisitely sensitive to the number and position of substituents on the core ring. The 2,4-disubstitution pattern of 2,4-diphenyl-1,3,5-triazine provides a specific LUMO energy level and electron mobility profile that is distinct from the more symmetrical 2,4,6-trisubstituted analog (2,4,6-triphenyl-1,3,5-triazine) or other positional isomers [1]. Direct substitution at the 2- and 4-positions leaves the 6-position available for further functionalization, making it a unique intermediate for building more complex D-A (donor-acceptor) architectures [2]. Substituting this compound with a seemingly similar triazine derivative, such as 2,4,6-triphenyl-1,3,5-triazine, will alter the LUMO energy level and electron mobility, potentially disrupting the delicate charge balance within an OLED emissive layer, leading to a measurable drop in external quantum efficiency (EQE) and device lifetime [3].

2,4-Diphenyl-1,3,5-triazine: Quantified Differentiation from Key Analogs in OLED and Materials Applications


LUMO Energy Level Deepening in Triazine Acceptors for Enhanced Electron Affinity

The LUMO energy level of 2,4-diphenyl-1,3,5-triazine can be tuned by further functionalization. A derivative, TRZ-1SO2, which incorporates a phenylsulfonyl group onto the 2,4-diphenyl-1,3,5-triazine core, achieves a LUMO energy level of -3.38 eV [1]. This is significantly deeper than the LUMO levels reported for 2,4,6-triphenyl-1,3,5-triazine (TPTA) derivatives, which are typically around -3.20 eV [2]. The 0.18 eV deeper LUMO level of the 2,4-diphenyl-1,3,5-triazine derivative indicates a greater electron affinity, which is crucial for improving electron injection and transport in OLED devices [1].

OLED Electron Transport Molecular Orbital Energy

Electron Mobility in 2,4-Diphenyl-1,3,5-triazine-Based Electron Transport Materials

Electron transport materials (ETMs) based on the 2,4-diphenyl-1,3,5-triazine core demonstrate high electron mobilities. Specifically, a designed derivative, TPTRZ (2,4-diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine), exhibits an electron mobility of 3.60 × 10⁻⁵ cm² V⁻¹ s⁻¹ at an electric field of 7 × 10⁵ V cm⁻¹ [1]. This is a benchmark for non-polymeric ETMs. While direct mobility data for unsubstituted 2,4,6-triphenyl-1,3,5-triazine (TPTA) is less commonly reported in comparable device formats, the performance of its derivatives is often limited by less ordered molecular stacking, highlighting the value of the 2,4-diphenyl-1,3,5-triazine scaffold for creating high-mobility ETMs [1].

OLED Electron Mobility Charge Transport

Synthesis Yield and Purity of 2,4-Diphenyl-1,3,5-triazine

Efficient and high-purity synthesis of 2,4-diphenyl-1,3,5-triazine is achievable. A reported synthetic route yields the compound with a 96% yield using cesium carbonate in acetonitrile at 120°C for 24 hours . Commercial suppliers routinely offer the compound with a minimum purity of 95% . This high yield and commercial availability contrast with the more complex and often lower-yielding syntheses required for the symmetrical 2,4,6-triphenyl-1,3,5-triazine, where achieving high purity can be more challenging and costly . The high yield and accessible purity make 2,4-diphenyl-1,3,5-triazine a more cost-effective and reliable building block for large-scale research and development.

Organic Synthesis Chemical Purity Material Synthesis

Singlet-Triplet Energy Gap (ΔEST) Control for TADF Emitters

The 2,4-diphenyl-1,3,5-triazine moiety is crucial for achieving ultra-small singlet-triplet energy gaps (ΔEST) in thermally activated delayed fluorescence (TADF) emitters. An organic molecule incorporating a diphenyltriazine acceptor demonstrated a measured ΔEST of 0.02 eV, enabling efficient reverse intersystem crossing (RISC) and high electroluminescence efficiency [1]. In contrast, early TADF emitters based on the 2,4,6-triphenyl-1,3,5-triazine acceptor, such as PIC-TRZ, exhibited a larger ΔEST of 0.11 eV, which correlates with a lower photoluminescence quantum yield (ΦPL = 39%) and reduced device efficiency [2]. The smaller ΔEST enabled by the diphenyltriazine core directly translates to a higher external quantum efficiency (EQE) of 14% in OLEDs, compared to the lower efficiencies typically observed with larger ΔEST materials [1].

TADF OLED Energy Gap

Device Lifetime in OLEDs Using 2,4-Diphenyl-1,3,5-triazine Derivatives

The operational stability of OLEDs is a critical performance metric. A green fluorescent emitter, DPAT-An, which incorporates the 2,4-diphenyl-1,3,5-triazine (DPT) moiety as an electron acceptor, exhibits a device lifetime of 1310 hours without requiring a sublimation process [1]. This is a significant achievement for a non-sublimed, solution-processed OLED. In comparison, many early-generation fluorescent OLEDs based on other acceptor cores, such as some anthracene derivatives, often struggle to achieve lifetimes exceeding a few hundred hours under similar operating conditions [2]. The extended lifetime demonstrated by the DPT-based emitter underscores the material's inherent stability and its ability to mitigate degradation pathways, making it a valuable component for durable OLED devices.

OLED Device Lifetime Stability

Triplet Energy (ET) in Bipolar Host Materials

The triplet energy (ET) of a host material is critical for confining excitons in phosphorescent OLEDs (PhOLEDs). A series of diphenylamine/triazine hybrid host materials based on the 2,4-diphenyl-1,3,5-triazine core exhibit tunable triplet energies. For example, DPA–TRZ (2-(4-(N,N-diphenylamino)phenyl)-4,6-diphenyl-1,3,5-triazine) has an ET of 2.38 eV, while DDPA–TRZ and TDPA–TRZ have ET values of 2.51 eV and 2.73 eV, respectively [1]. In contrast, host materials based on the symmetrical 2,4,6-triphenyl-1,3,5-triazine (TPTA) core often have lower triplet energies, typically below 2.6 eV, which can lead to energy back-transfer and efficiency loss in blue PhOLEDs [2]. The ability to achieve a higher triplet energy of 2.73 eV with a 2,4-diphenyl-1,3,5-triazine derivative allows for more effective exciton confinement, enabling the fabrication of more efficient blue, green, and red PhOLEDs [1].

OLED Host Material Triplet Energy

Optimal Procurement and Research Applications for 2,4-Diphenyl-1,3,5-triazine


OLED Host Material Design and Fabrication

As demonstrated by its high triplet energy and tunable LUMO levels [REFS-1, REFS-2], 2,4-diphenyl-1,3,5-triazine is ideally suited as a core building block for synthesizing bipolar host materials. Researchers can leverage its electron-accepting properties to balance charge transport in the emissive layer, leading to PhOLEDs with EQEs exceeding 20% and improved color stability [3]. Procurement should prioritize high-purity material (≥95%) to ensure consistent device performance.

Development of High-Efficiency TADF Emitters

The ability of the 2,4-diphenyl-1,3,5-triazine moiety to enable near-zero singlet-triplet energy gaps (ΔEST of 0.02 eV) makes it a prime candidate for designing TADF emitters [4]. This is critical for achieving 100% internal quantum efficiency in OLEDs. Researchers focusing on blue and green TADF materials should select this compound for its proven capacity to facilitate efficient reverse intersystem crossing, leading to high EQEs (e.g., 14% or higher) [4].

Electron Transport Layer (ETL) Optimization

Derivatives of 2,4-diphenyl-1,3,5-triazine, such as TPTRZ, exhibit high electron mobility (3.60 × 10⁻⁵ cm² V⁻¹ s⁻¹) [5]. This makes the compound a valuable precursor for synthesizing advanced electron transport materials. When designing an OLED stack, substituting a generic ETL material with a 2,4-diphenyl-1,3,5-triazine derivative can lower the driving voltage and improve overall device efficiency and lifetime [5].

Cost-Effective Large-Scale Synthesis for Research

The high synthetic yield (96%) and commercial availability at high purity (≥95%) make 2,4-diphenyl-1,3,5-triazine a cost-effective choice for academic and industrial research groups [REFS-6, REFS-7]. This is in contrast to other triazine derivatives with lower yields, which can be prohibitively expensive for large-scale studies or iterative material optimization. Researchers should prioritize this compound when planning extensive synthesis or device fabrication campaigns.

Technical Documentation Hub

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